N-Desmethyl Galanthamine N-Desmethyl Galanthamine Norgalanthamine is a benzazepine.
Norgalanthamine is a natural product found in Leucojum vernum, Galanthus elwesii, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 41303-74-6
VCID: VC21346808
InChI: InChI=1S/C16H19NO3/c1-19-12-3-2-10-9-17-7-6-16-5-4-11(18)8-13(16)20-15(12)14(10)16/h2-5,11,13,17-18H,6-9H2,1H3/t11-,13-,16-/m0/s1
SMILES:
Molecular Formula: C16H19NO3
Molecular Weight: 273.33 g/mol

N-Desmethyl Galanthamine

CAS No.: 41303-74-6

Cat. No.: VC21346808

Molecular Formula: C16H19NO3

Molecular Weight: 273.33 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

N-Desmethyl Galanthamine - 41303-74-6

CAS No. 41303-74-6
Molecular Formula C16H19NO3
Molecular Weight 273.33 g/mol
IUPAC Name (1S,12S,14R)-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
Standard InChI InChI=1S/C16H19NO3/c1-19-12-3-2-10-9-17-7-6-16-5-4-11(18)8-13(16)20-15(12)14(10)16/h2-5,11,13,17-18H,6-9H2,1H3/t11-,13-,16-/m0/s1
Standard InChI Key AIXQQSTVOSFSMO-RBOXIYTFSA-N
Isomeric SMILES COC1=C2C3=C(CNCC[C@]34C=C[C@@H](C[C@@H]4O2)O)C=C1
Canonical SMILES COC1=C2C3=C(CNCCC34C=CC(CC4O2)O)C=C1
Appearance Off-White to Pale Yellow Solid
Melting Point >135°C

Chemical Identity and Structure

N-Desmethyl Galanthamine, also known as norgalantamine, is a tertiary alkaloid with the chemical formula C₁₆H₁₉NO₃ and a molecular weight of 273.327 g/mol. It is structurally similar to its parent compound galantamine but lacks one methyl group . The compound's CAS registry number is 41303-74-6, providing a unique identifier for this specific chemical entity .

Structural Properties

The molecular structure of N-Desmethyl Galanthamine features several key functional groups that contribute to its biological activity:

PropertyValue
Molecular FormulaC₁₆H₁₉NO₃
Molecular Weight273.327 g/mol
Accurate Mass273.136
SMILES NotationCOc1ccc2CNCC[C@@]34C=CC@HC[C@@H]3Oc1c24
CAS Number41303-74-6

N-Desmethyl Galanthamine retains the core tetracyclic structure of galantamine with the furobenzazepine skeleton typical of the Amaryllidaceae alkaloids . The primary structural difference from galantamine is the absence of the N-methyl group, resulting in a secondary amine rather than a tertiary amine at this position.

Origin and Formation

Metabolic Formation

N-Desmethyl Galanthamine is produced through the metabolic processing of galantamine in the human body. This transformation occurs primarily through N-demethylation, one of several metabolic pathways by which galantamine is processed .

Enzymatic Pathways

The formation of N-Desmethyl Galanthamine involves specific cytochrome P450 enzymes:

EnzymeRole in Metabolism
CYP2D6Promotes O-demethylation to form O-desmethyl-galantamine
CYP3A4Mediates the formation of galantamine-N-oxide
Various enzymesFacilitate N-demethylation to form norgalantamine (N-Desmethyl Galanthamine)

The metabolism of galantamine involves multiple pathways, with approximately 75% of the drug metabolized by CYP2D6 and CYP3A4 . N-demethylation represents one of these important metabolic routes, leading to the production of N-Desmethyl Galanthamine.

Pharmacological Properties

Mechanism of Action

While specific research on N-Desmethyl Galanthamine's mechanism of action is limited in the provided sources, it is understood to share some pharmacological properties with its parent compound. As a metabolite of galantamine, it likely exhibits acetylcholinesterase inhibitory activity, though potentially with different potency and selectivity profiles .

Galantamine itself operates through a dual mechanism:

  • Competitive inhibition of acetylcholinesterase (AChE), preventing the breakdown of acetylcholine in the synaptic cleft

  • Allosteric modulation of nicotinic acetylcholine receptors (nAChRs), enhancing the response to acetylcholine

Research suggests that N-Desmethyl Galanthamine maintains significant anticholinesterase activity, making it potentially relevant for conditions involving cholinergic deficit .

AspectGalantamineN-Desmethyl Galanthamine
AChE InhibitionEstablished competitive inhibitorExhibits significant anticholinesterase activity
nAChR ModulationAllosteric modulatorUnknown/limited data
SelectivitySelective for AChE over butyrylcholinesteraseLimited data on selectivity profile
Clinical UseApproved for mild to moderate Alzheimer's diseaseCurrently a research compound

Understanding the precise pharmacological differences between galantamine and its N-desmethyl metabolite represents an important area for further research.

Current Research Status

Analytical Chemistry

Future Research Directions

Pharmacological Characterization

Further investigation into the pharmacological profile of N-Desmethyl Galanthamine would be valuable, particularly:

  • Detailed binding studies with acetylcholinesterase

  • Assessment of interactions with nicotinic receptors

  • Evaluation of other potential molecular targets

  • Comparison with galantamine and other acetylcholinesterase inhibitors

Therapeutic Development

Potential areas for therapeutic exploration include:

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